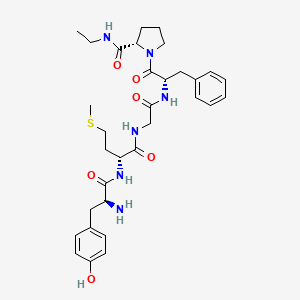![molecular formula C9H9N B14483733 4-(Bicyclo[1.1.0]butan-2-yl)pyridine CAS No. 63878-60-4](/img/structure/B14483733.png)
4-(Bicyclo[1.1.0]butan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bicyclo[1.1.0]butan-2-yl)pyridine is an organic compound that features a unique bicyclic structure. This compound is characterized by a pyridine ring attached to a bicyclo[1.1.0]butane moiety. The bicyclo[1.1.0]butane structure is known for its high strain energy, which makes it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[1.1.0]butan-2-yl)pyridine typically involves the formation of the bicyclo[1.1.0]butane core followed by its functionalization. One common method is the enantioselective intramolecular cyclopropanation of (E)-2-diazo-5-arylpent-4-enoates using rhodium catalysts at low temperatures . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable catalytic processes and continuous flow chemistry could be potential methods for industrial-scale production.
化学反应分析
Types of Reactions
4-(Bicyclo[1.1.0]butan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced bicyclo[1.1.0]butane compounds, and substituted pyridine derivatives.
科学研究应用
4-(Bicyclo[1.1.0]butan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-(Bicyclo[1.1.0]butan-2-yl)pyridine involves the release of strain energy upon reaction. This strain release can drive various chemical transformations, making the compound a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.0]butane: Shares the same bicyclic core but lacks the pyridine ring.
1-Azabicyclo[1.1.0]butane: An analog with a nitrogen atom at one bridgehead.
Uniqueness
4-(Bicyclo[1.1.0]butan-2-yl)pyridine is unique due to the combination of the strained bicyclo[1.1.0]butane core and the aromatic pyridine ring. This combination imparts unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
63878-60-4 |
|---|---|
分子式 |
C9H9N |
分子量 |
131.17 g/mol |
IUPAC 名称 |
4-(2-bicyclo[1.1.0]butanyl)pyridine |
InChI |
InChI=1S/C9H9N/c1-3-10-4-2-6(1)9-7-5-8(7)9/h1-4,7-9H,5H2 |
InChI 键 |
MWNOKTNNKCYHCV-UHFFFAOYSA-N |
规范 SMILES |
C1C2C1C2C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)
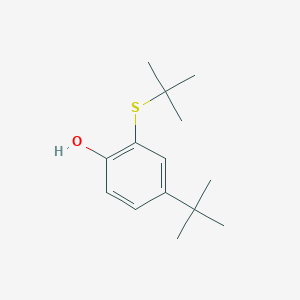
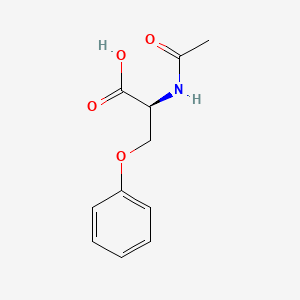
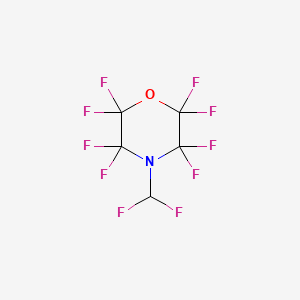
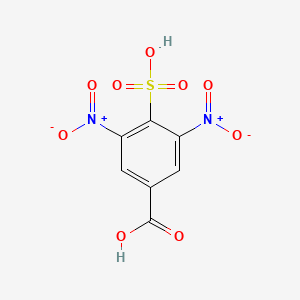
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)
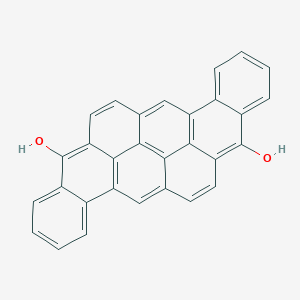
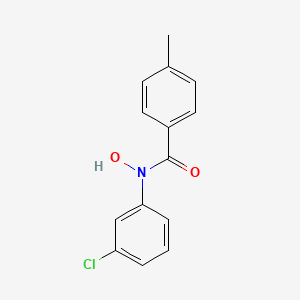
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
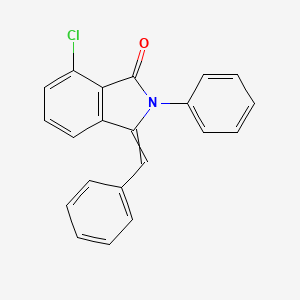
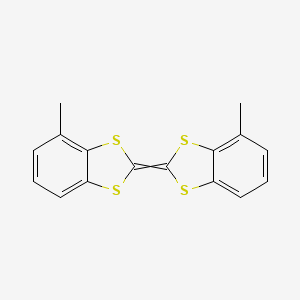
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
